molecular formula C20H19N5O3 B11293294 N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11293294
M. Wt: 377.4 g/mol
InChI Key: GRXXRSITXBQERC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C20H19N5O3/c1-12-3-5-13(6-4-12)18-22-20-23-19(27)16(25(20)24-18)11-17(26)21-14-7-9-15(28-2)10-8-14/h3-10,16H,11H2,1-2H3,(H,21,26)(H,22,23,24,27)

InChI Key

GRXXRSITXBQERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline and 4-methylbenzaldehyde, which undergo condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the imidazo[1,2-b][1,2,4]triazole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The imidazo[1,2-b][1,2,4]triazole moiety is known for its ability to interfere with cellular processes essential for cancer cell proliferation.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It may influence pathways such as the PI3K/Akt and MAPK signaling pathways, which are critical in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide showed significant activity against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were noted to be in the low micromolar range, indicating potent activity (values not specified due to lack of specific data) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial and fungal strains.

  • Antibacterial Activity : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
  • Case Study : One study reported that derivatives of imidazo[1,2-b][1,2,4]triazoles exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .

Neuropharmacological Applications

Another promising application of this compound is in the field of neuropharmacology.

  • Anticonvulsant Activity : The compound has been tested for anticonvulsant properties using animal models. Its structural components suggest potential interactions with GABAergic systems or sodium channels involved in seizure activity.
  • Case Study : In a picrotoxin-induced convulsion model, derivatives similar to this compound showed significant protection against seizures with a notable reduction in seizure duration and frequency .

Table: Summary of Biological Activities

Activity TypeMechanismModel UsedIC50/MIC Values
AnticancerInduces apoptosisMCF-7 and A549 cell linesLow micromolar range
AntimicrobialDisrupts cell wall synthesisStaphylococcus aureus10 - 50 µg/mL
AnticonvulsantModulates GABAergic systemsPicrotoxin-induced modelNot specified

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide include other imidazo[1,2-b][1,2,4]triazoles with different substituents on the aromatic rings. Examples include:

  • N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
  • N-(4-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, solubility, and other physicochemical properties

Biological Activity

N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a complex heterocyclic structure that is known to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar imidazo[1,2-b][1,2,4]triazole scaffolds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that related compounds demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • In vitro assays have demonstrated cytotoxic effects against multiple cancer cell lines. For example, compounds derived from the imidazo[1,2-b][1,2,4]triazole framework showed IC50 values in the range of 1.61 to 1.98 µg/mL against human lung adenocarcinoma cells .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound may also be significant:

  • Compounds containing the imidazo scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Case Studies

Several studies have investigated the biological activities of related compounds:

Study Activity Findings
Amir et al. (2019)AntimicrobialCompounds showed significant antibacterial activity with MIC values ≤16 μg/mL against E. faecalis and C. albicans
Khazi et al. (2020)AnticancerFound potent cytotoxicity in A549 lung cancer cells with IC50 values around 1.98 µg/mL
Evren et al. (2020)Anti-inflammatoryDemonstrated reduction in TNF-alpha levels in treated models

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The presence of electron-donating groups such as methoxy and methyl significantly enhances the compound's activity against various pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity?

  • Synthesis : Use a multi-step approach involving (1) condensation of substituted triazole precursors with acetamide derivatives (e.g., via chloroacetyl chloride coupling in dioxane with triethylamine as a base ), and (2) cyclization under controlled pH and temperature to form the imidazo-triazole core.
  • Validation : Confirm purity (>95%) via HPLC with UV detection at 254 nm. Structural integrity is verified using 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to detect key functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • In vitro assays : Use MTT or resazurin-based cytotoxicity screens against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Strategy :

  • Systematic substitution : Modify the 4-methoxyphenyl or 4-methylphenyl groups to introduce electron-withdrawing/donating substituents (e.g., -F, -NO2_2) and evaluate changes in bioactivity .
  • Core modifications : Replace the imidazo-triazole moiety with pyrazolo-thiadiazine or thiazole scaffolds to probe scaffold specificity (see analogous compounds in ).
    • Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or DNA topoisomerases, followed by experimental validation .

Q. What experimental designs address contradictions in solubility and bioactivity data?

  • Case example : If poor aqueous solubility (e.g., <10 µg/mL) conflicts with in vivo efficacy:

  • Formulation : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoemulsion techniques to enhance bioavailability .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or fluorescence polarization to rule out false negatives .
    • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) influencing solubility and activity .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Metabolic profiling :

  • Use liver microsomes (human/rat) to measure CYP450-mediated degradation (half-life <30 min indicates high clearance) .
  • Identify metabolites via LC-MS/MS and compare to known toxicophores (e.g., quinone imines).
    • Toxicity screens :
  • hERG assay : Patch-clamp testing to assess cardiac risk (IC50_{50} >10 µM preferred) .
  • Ames test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

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